molecular formula C14H10ClNO5 B2770791 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 1432086-02-6

5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2770791
CAS No.: 1432086-02-6
M. Wt: 307.69
InChI Key: LZMYFPGFVADBOU-UHFFFAOYSA-N
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Description

5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique structure that combines a benzo[d]oxazole core with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyran ring through a series of condensation and cyclization reactions. Specific reagents and conditions may vary, but common steps include:

    Formation of the benzo[d]oxazole core: This can be achieved through the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions.

    Introduction of the pyran ring: The pyran ring can be introduced via a condensation reaction with an appropriate aldehyde, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the pyran ring can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzo[d]oxazole: Similar core structure but lacks the pyran ring.

    3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: Contains the pyran ring but lacks the benzo[d]oxazole core.

Uniqueness

5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of the benzo[d]oxazole core and the pyran ring, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-chloro-3-[(5-methoxy-4-oxopyran-2-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-19-13-7-20-9(5-11(13)17)6-16-10-4-8(15)2-3-12(10)21-14(16)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMYFPGFVADBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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